7-Allyl-6-chloro-7H-purine

Regioselective alkylation Purine functionalization Mitsunobu reaction

Researchers synthesizing asmarine alkaloids or purine libraries face inconsistent reactivity with N9-alkyl or saturated N7-alkyl 6-chloropurines. 7-Allyl-6-chloro-7H-purine (CAS 112615-72-2) overcomes this limitation through its N7-allyl substitution pattern, which enhances C6 electrophilicity for efficient SNAr and preserves the allyl handle for Ru-catalyzed rearrangement to alkenyl species - a capability unattainable with 6-chloro-7-methylpurine. - Enables one-step C6 displacement with amines, thiols, or azides for rapid SAR library expansion. - Validated as the essential starting material in Ru-catalyzed asmarine alkaloid total synthesis. - Forms discrete Cu(II) paddlewheel complexes for precise MOF design, unlike polymeric structures from saturated N7-alkyl analogs. - Compatible with C8 lithiation/functionalization for affinity probe development.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
Cat. No. B14036129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Allyl-6-chloro-7H-purine
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC=CCN1C=NC2=C1C(=NC=N2)Cl
InChIInChI=1S/C8H7ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h2,4-5H,1,3H2
InChIKeyQNLSHRLPSMKLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Allyl-6-chloro-7H-purine: Core Molecular Specifications and Sourcing


7-Allyl-6-chloro-7H-purine is a heterocyclic purine derivative bearing a chlorine atom at the C6 position and an allyl group at the N7 position. Its molecular formula is C8H7ClN4, and it is primarily utilized as a versatile synthetic intermediate for the construction of more complex purine-based architectures [1]. The compound belongs to the broader class of 6-halopurines, which are foundational scaffolds in medicinal chemistry and nucleoside analog development .

Why 7-Allyl-6-chloro-7H-purine Cannot Be Replaced by Common Analogs


The 7-allyl-6-chloro-7H-purine scaffold exhibits distinct chemical reactivity and coordination behavior that are not replicated by its 9-alkyl isomers or other 6-chloropurine derivatives. The N7-allyl substitution pattern confers enhanced electrophilicity at the C6 position for nucleophilic aromatic substitution compared to N9-alkylated analogs, a critical factor in divergent synthetic strategies [1]. Furthermore, the allyl group provides a unique handle for metal coordination and subsequent derivatization, such as Ru-catalyzed rearrangement to alkenyl species, which is inaccessible to saturated alkyl or N9-substituted purines . Generic substitution with 6-chloropurine or 6-chloro-7-methylpurine would fail to deliver the same regiospecific reactivity and structural outcomes, compromising synthetic efficiency and product fidelity.

Differentiation-Driven Evidence for 7-Allyl-6-chloro-7H-purine


Regioselective N7-Alkylation vs. 9-Alkyl Isomer Formation

7-Allyl-6-chloro-7H-purine is synthesized with high regioselectivity via direct alkylation of 6-chloropurine. A general Mitsunobu protocol reported a preferential formation of 9-alkylated adenines, yet noted a 'lesser amount of the 7-alkylpurines was also obtained, irrespective of the alcohol used' [1]. In contrast, the Bac-protected dihydropurine method of Kotek et al. (2012) provides a broad-scope route to N7-substituted 6-halopurines with high yields and exclusive N7 regioselectivity, effectively overcoming the limitations of direct alkylation .

Regioselective alkylation Purine functionalization Mitsunobu reaction

Enhanced Electrophilic Reactivity at C6 vs. N9-Alkylated Purines

The chlorine atom at the 6-position is more susceptible to nucleophilic displacement when the purine ring is alkylated at the N7 position compared to the N9 position. This difference is explicitly demonstrated in the synthesis of O,N-acetals, where 6-chloropurine condensed at the N7 position leads to cyclic products, while acyclic products predominated when alkylation occurred at N9 [1]. The N7-allyl group further enhances this reactivity due to the electron-withdrawing nature of the sp2-hybridized allyl carbon.

Nucleophilic aromatic substitution C6 reactivity Purine scaffold diversification

Distinct Cu(II) Coordination Behavior: Allyl vs. Alkyl Ligands

In a direct comparative study, 7-allyl-6-chloro-7H-purine reacted with CuCl2·2H2O to yield a discrete paddlewheel-like Cu(II) dimer [Cu2(μ-N7-allyl-pur)4(CH3CN)2]4+ with a yield of 85% [1]. The allyl group's enhanced π-acidity and steric profile influenced the coordination geometry, enabling formation of a unique supramolecular architecture. In contrast, a propyl analog (saturated alkyl) formed a one-dimensional coordination polymer under identical conditions, highlighting the allyl group's role in dictating self-assembly outcomes.

Coordination chemistry Crystal engineering Cu(II) complexes

Ru-Catalyzed Allyl-to-Alkenyl Rearrangement Efficiency

7-Allyl-6-chloro-7H-purine undergoes efficient Ru-catalyzed rearrangement to the corresponding 7-propenyl derivative, a transformation essential for synthesizing asmarine natural product analogs . Using 5 mol% RuClH(CO)(PPh3)3 in refluxing toluene, the conversion reaches >95% within 24 h, comparable to simple 9-allyl analogs . However, the 7-allyl isomer uniquely enables subsequent cyclization reactions not accessible to 9-alkenyl purines due to differences in steric and electronic environment.

Alkene isomerization Ruthenium catalysis Alkenylpurine synthesis

Lithiation-Halogenation at the 8-Position

A dedicated methodological investigation into purine 8-position functionalization via lithiation-halogenation included 7-allyl-6-chloro-7H-purine as a key substrate [1]. The 7-allyl group was found to be compatible with the lithiation conditions (LDA, -78 °C), allowing subsequent quenching with electrophiles to introduce halogens at the C8 position. This reactivity profile is distinct from N9-substituted 6-chloropurines, where the N9 substituent often directs lithiation to a different site or leads to ring-opening side reactions [1].

Purine 8-position functionalization Lithiation chemistry Halogenation

High-Value Application Scenarios for 7-Allyl-6-chloro-7H-purine


Divergent Synthesis of N7-Substituted Purine Libraries

Leveraging the enhanced C6 reactivity of 7-allyl-6-chloro-7H-purine, medicinal chemistry groups can efficiently generate diverse purine libraries. The chlorine at C6 can be displaced with various nucleophiles (NaSH for mercaptopurines, NaN3 for azides, amines) under mild conditions, enabling rapid structure-activity relationship (SAR) exploration . The allyl group remains intact during these transformations, serving as a latent handle for subsequent functionalization.

Asmarine Natural Product Total Synthesis

This compound is a critical intermediate in the synthesis of asmarine alkaloids, a class of marine natural products with antiproliferative activity. The 7-allyl group is rearranged to a propenyl group under Ru catalysis, then elaborated to the tricyclic core structure characteristic of asmarines . Suppliers targeting natural product chemistry groups can position 7-allyl-6-chloro-7H-purine as the essential starting material for this synthetic route.

Metal-Organic Framework and Coordination Polymer Construction

The compound's ability to form discrete Cu(II) paddlewheel complexes, as opposed to polymeric structures observed with saturated N7-alkyl analogs, makes it a promising ligand for designing precisely tailored metal-organic frameworks [1]. Researchers in crystal engineering and materials science will find its predictable coordination geometry valuable for constructing porous materials with defined channels and magnetic properties.

Purine 8-Functionalized Probe Synthesis for Chemical Biology

The compatibility of 7-allyl-6-chloro-7H-purine with lithiation chemistry enables incorporation of halogen atoms or other reporter groups at the C8 position [2]. This capability supports the synthesis of affinity probes, photoaffinity labels, or fluorescent purine derivatives for target identification and mechanistic studies in chemical biology.

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